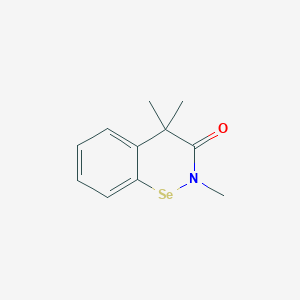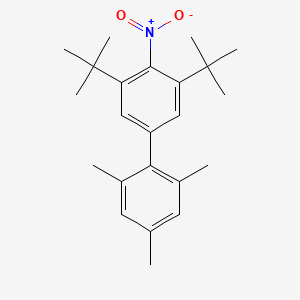![molecular formula C9H4BrF5 B12544290 Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- CAS No. 146500-63-2](/img/structure/B12544290.png)
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- is a halogenated aromatic compound It features a benzene ring substituted with a bromine atom and a difluoro-trifluoromethyl ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- typically involves halogenation and coupling reactions. One common method is the bromination of a difluoro-trifluoromethyl ethenyl benzene precursor using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or nickel complexes may be used to facilitate the coupling reactions, and advanced purification techniques like distillation or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation may produce difluoro-trifluoromethyl benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials with unique electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Chemical Biology: Utilized in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- involves its interaction with specific molecular targets. The bromine atom and the difluoro-trifluoromethyl ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-bromo-2,4-difluoro-: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
1-Bromo-4-(trifluoromethyl)benzene: Lacks the difluoro-ethenyl group, resulting in different reactivity and applications.
Uniqueness
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- is unique due to the presence of both bromine and the difluoro-trifluoromethyl ethenyl group, which confer specific electronic and steric properties. These features make it particularly valuable in specialized applications such as advanced material synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
146500-63-2 |
|---|---|
Formule moléculaire |
C9H4BrF5 |
Poids moléculaire |
287.02 g/mol |
Nom IUPAC |
1-bromo-4-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H4BrF5/c10-6-3-1-5(2-4-6)7(8(11)12)9(13,14)15/h1-4H |
Clé InChI |
VIGZIGNDORZRMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=C(F)F)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-](/img/structure/B12544235.png)
![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)

![N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide](/img/structure/B12544251.png)

![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
![1h-Imidazo[4,5-b]thieno[2,3-e]pyridine](/img/structure/B12544278.png)


